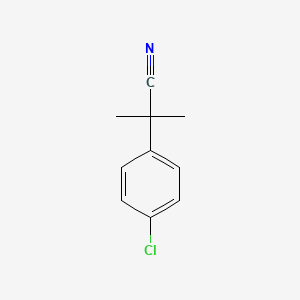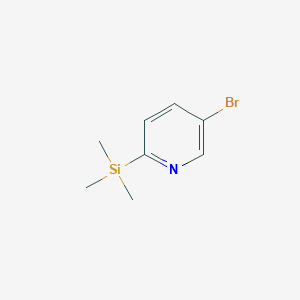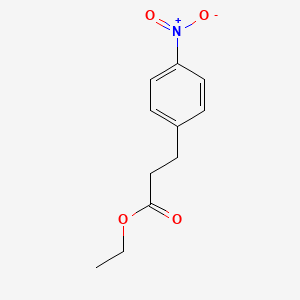
2-(4-Chlorophenyl)-2-methylpropanenitrile
概要
説明
2-(4-Chlorophenyl)-2-methylpropanenitrile, commonly known as 2-CMPN, is a type of nitrile compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless to pale yellow liquid that is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ether. 2-CMPN is used in a variety of chemical syntheses, including its use as a reagent for the synthesis of a number of biologically active compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 2-CMPN is used as a catalyst in the production of polymers, plastics, and other synthetic materials.
科学的研究の応用
Herbicide Formulation Analysis
- Výboh et al. (1972) described a method for determining the active ingredient of herbicide formulations, specifically the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid, an analog of 2-(4-Chlorophenyl)-2-methylpropanenitrile. This method is significant for analyzing both technical products and formulations, and it can also determine by-products like its nitrile and amide forms (Výboh et al., 1972).
Environmental Degradation Studies
- Lin et al. (2018) investigated the degradation of chlorophenols using copper-doped titanium dioxide under visible light. While not directly studying this compound, this research provides insights into the degradation pathways of similar chlorophenols in environmental contexts (Lin et al., 2018).
Spectroscopic and Structural Analysis
- Kuruvilla et al. (2018) conducted a vibrational spectroscopic study of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, a compound structurally related to this compound. This study reveals the potential for understanding the chemical structure and behavior of chlorophenyl compounds (Kuruvilla et al., 2018).
Electrochemical Sensing Applications
- Shabani‐Nooshabadi et al. (2016) developed an electrochemical sensor for 4-chlorophenol, demonstrating the potential use of chlorophenyl derivatives in sensing technologies. Although the study is not directly on this compound, it underscores the relevance of chlorophenyl compounds in sensor development (Shabani‐Nooshabadi et al., 2016).
Catalytic Studies
- Singh et al. (1988) explored the catalytic properties of 2-aroyl-3-cyano-1,1-bis(methylthio)propenide anions, which have structural similarities to this compound, in chemical reactions. This research provides a basis for understanding how similar compounds might behave in catalytic processes (Singh et al., 1988).
Molecular Structure and Spectroscopic Studies
- Kumar et al. (2014) synthesized and analyzed 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate, providing valuable insights into the molecular structure and behavior of chlorophenyl compounds through spectroscopic methods (Kumar et al., 2014).
作用機序
Target of Action
Similar compounds such as pyraclostrobin, a quinone outside inhibitor (qoi)-type fungicide, are known to target specific pathogens like botrytis cinerea and alternaria alternata .
Mode of Action
Related compounds like mandipropamid inhibit spore germination with preventative action and are cellulose synthesis inhibitors . Another compound, Chlorfenapyr, disrupts the production of ATP, leading to cellular death .
Biochemical Pathways
Compounds like paclobutrazol, which belong to the triazole family, are known to alter the levels of plant hormones, including gibberellins (gas), abscisic acid (aba), and cytokinins (ck), affecting the isoprenoid pathway .
Pharmacokinetics
For instance, certain derivatives were found to have improved kinetic solubilities compared to their parent compounds and were metabolically stable in vitro .
Result of Action
Related compounds like indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the isomeric composition of organic pollutants like ddt can be substantially influenced by environmental processes such as biotransformation or transfer between compartments .
生化学分析
Biochemical Properties
2-(4-Chlorophenyl)-2-methylpropanenitrile plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to oxidative stress and cellular damage . Additionally, this compound has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For instance, it can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . Furthermore, this compound has been shown to induce oxidative stress in various cell types, which can result in cellular damage and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450, which leads to the accumulation of reactive intermediates . These intermediates can bind to cellular macromolecules, causing oxidative damage and altering cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or strong acidic or basic environments . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained oxidative stress and chronic cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and minor changes in cellular metabolism . At higher doses, it can cause significant toxicity, including liver damage, neurotoxicity, and even mortality . These adverse effects are likely due to the accumulation of reactive intermediates and the subsequent oxidative damage to cellular components.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can undergo further biotransformations, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s metabolism can also affect metabolic flux and alter the levels of key metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . The compound can also bind to plasma proteins, influencing its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, the compound can accumulate in mitochondria, leading to mitochondrial dysfunction and oxidative stress . Post-translational modifications, such as phosphorylation, can also influence its targeting to specific cellular compartments .
特性
IUPAC Name |
2-(4-chlorophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOLYABRQATDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273651 | |
| Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30568-32-2 | |
| Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30568-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














